An In-depth Technical Guide to Ethyl 2-(2-methyl-1,2,4-triazol-3-yl)-2-oxoacetate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Ethyl 2-(2-methyl-1,2,4-triazol-3-yl)-2-oxoacetate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive technical overview of Ethyl 2-(2-methyl-1,2,4-triazol-3-yl)-2-oxoacetate, a heterocyclic α-keto ester of significant interest in medicinal chemistry. Notably, a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in public databases, suggesting its status as a novel research intermediate. This document addresses this ambiguity by focusing on a robust, proposed synthetic pathway, detailing the underlying reaction mechanisms, and exploring its potential applications as a key building block in the development of novel therapeutics. The 1,2,4-triazole core is a "privileged structure" in drug discovery, known for its metabolic stability and ability to participate in hydrogen bonding.[1][2] This guide serves as a practical resource for researchers aiming to synthesize and utilize this and similar compounds in their discovery programs.
Compound Identity and CAS Number Status
Chemical Structure: Ethyl 2-(2-methyl-1,2,4-triazol-3-yl)-2-oxoacetate
Molecular Formula: C₇H₉N₃O₃
Molecular Weight: 183.17 g/mol
CAS Number: Not Assigned.
The absence of a dedicated CAS number for Ethyl 2-(2-methyl-1,2,4-triazol-3-yl)-2-oxoacetate indicates that it is likely not a commercially available product and exists primarily as a specialized intermediate within a research or developmental context. This guide, therefore, shifts focus from simple property lookup to the practical synthesis and utilization of this molecule.
Proposed Synthetic Route and Experimental Protocol
The synthesis of the target compound can be logically approached via the acylation of a methylated triazole precursor. A plausible and efficient method involves a Grignard reaction between a halogenated N-methyltriazole and diethyl oxalate.
Starting Materials
| Compound | CAS Number | Role |
| 1-Methyl-1H-1,2,4-triazole | 6086-21-1 | Precursor |
| n-Butyllithium (n-BuLi) | 109-72-8 | Lithiating Agent |
| Diethyl oxalate | 95-92-1 | Acylating Agent |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | Solvent |
| Diethyl Ether, Anhydrous | 60-29-7 | Solvent |
| Saturated Ammonium Chloride (NH₄Cl) | 12125-02-9 | Quenching Agent |
Overall Reaction Scheme
The synthesis is a two-step process:
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Lithiation: Deprotonation of 1-methyl-1H-1,2,4-triazole at the C3 position using a strong organolithium base.
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Acylation: Nucleophilic attack of the resulting triazolyl anion on diethyl oxalate to form the desired α-keto ester.
Detailed Step-by-Step Protocol
Safety Precaution: This procedure involves pyrophoric reagents (n-Butyllithium) and requires strict anhydrous and inert atmosphere techniques. All operations should be performed in a fume hood with appropriate personal protective equipment (PPE).
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Preparation of the Reaction Vessel:
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A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
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The glassware is thoroughly flame-dried under a stream of inert gas (Nitrogen or Argon) and allowed to cool to room temperature.
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-
Lithiation of 1-Methyl-1,2,4-triazole:
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To the flask, add 1-methyl-1H-1,2,4-triazole (4.15 g, 50 mmol) and 100 mL of anhydrous diethyl ether.
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Cool the stirred solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-Butyllithium (2.5 M solution in hexanes, 22 mL, 55 mmol, 1.1 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
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After the addition is complete, allow the resulting slurry to stir at -78 °C for an additional 1 hour.
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-
Acylation Reaction:
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In a separate flame-dried flask, prepare a solution of diethyl oxalate (8.04 g, 55 mmol, 1.1 eq) in 50 mL of anhydrous diethyl ether.
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Add this solution dropwise to the cold (-78 °C) lithiated triazole slurry over 30 minutes.
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Upon completion of the addition, stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.
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Work-up and Extraction:
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Cool the reaction mixture to 0 °C in an ice bath.
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Carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.
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Transfer the mixture to a separatory funnel. Separate the organic layer.
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Extract the aqueous layer three times with 50 mL portions of ethyl acetate.
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Combine all organic layers, wash with 50 mL of brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
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Purification and Characterization:
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The crude residue is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
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Fractions containing the desired product (as determined by TLC analysis) are combined and concentrated to yield Ethyl 2-(2-methyl-1,2,4-triazol-3-yl)-2-oxoacetate as a pale yellow oil or solid.
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Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques:
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¹H NMR (Proton Nuclear Magnetic Resonance)
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
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MS (Mass Spectrometry) for molecular weight confirmation.
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IR (Infrared) Spectroscopy to identify key functional groups (C=O of ester and ketone).
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Mechanistic Rationale and Strategic Considerations
The choice of reagents and conditions in the proposed synthesis is based on established principles of heterocyclic chemistry.
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Regioselectivity of Lithiation: The protons on the 1,2,4-triazole ring exhibit different acidities. The C3 and C5 protons are more acidic than the N-methyl protons due to the electron-withdrawing nature of the adjacent nitrogen atoms.[3] In N-substituted 1,2,4-triazoles, metallation typically occurs at the C5 position. However, the presence of the N2-methyl group in the target isomer directs lithiation to the adjacent C3 position. The choice of a strong, non-nucleophilic base like n-BuLi is critical for efficient deprotonation without side reactions.
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Acylating Agent: Diethyl oxalate is an excellent electrophile for introducing the ethyl oxoacetate moiety. The reaction proceeds via a nucleophilic acyl substitution mechanism where the triazolyl anion attacks one of the ester carbonyls.
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Reaction Conditions: The use of low temperatures (-78 °C) is crucial to prevent side reactions, such as the decomposition of the organolithium intermediate and potential reactions at other sites. Anhydrous and inert conditions are mandatory to prevent the quenching of the highly reactive organolithium species by water or oxygen.
Visualizing the Workflow
Caption: Synthetic workflow for Ethyl 2-(2-methyl-1,2,4-triazol-3-yl)-2-oxoacetate.
Relevance in Medicinal Chemistry and Drug Discovery
The structural motifs present in Ethyl 2-(2-methyl-1,2,4-triazol-3-yl)-2-oxoacetate—the 1,2,4-triazole ring and the α-keto ester—are of high value in drug development.
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The 1,2,4-Triazole Scaffold: This heterocycle is a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties.[1] It is a core component in numerous approved drugs, including antifungals (e.g., Fluconazole, Itraconazole), anticancer agents (e.g., Letrozole, Anastrozole), and antivirals (e.g., Ribavirin).[1][4][5] Its ability to act as both a hydrogen bond donor and acceptor facilitates strong interactions with biological targets.[2]
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The α-Keto Ester Moiety: This functional group is a versatile handle for further chemical transformations. It can be readily converted into other functional groups or used in cyclization reactions to build more complex molecular architectures. For instance, reaction with hydrazines can yield triazine derivatives, which are also explored in medicinal chemistry.[6]
The combination of these two pharmacophores makes the target compound a highly attractive starting point for generating libraries of novel small molecules for screening against various therapeutic targets, including kinases, proteases, and other enzymes implicated in disease.[4]
Potential Therapeutic Applications
Caption: Diverse therapeutic applications of the 1,2,4-triazole scaffold.
Conclusion
While a dedicated CAS number for Ethyl 2-(2-methyl-1,2,4-triazol-3-yl)-2-oxoacetate remains elusive, this guide provides the necessary intellectual framework and a practical, detailed protocol for its synthesis and characterization. The strategic combination of a privileged heterocyclic core with a versatile functional handle makes this molecule a valuable asset for drug discovery programs. The insights into its synthesis, mechanistic underpinnings, and potential applications are intended to empower researchers to leverage this and similar building blocks in the quest for novel and effective therapeutics.
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Behruz, S., et al. (2020). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. RSC Advances. Available from: [Link]
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Kumar, T. M., et al. (2023). Novel Microwave Assisted Synthesis of Some 3־ {2־ (1H־ 1, 2, 4-triazolyl) ethyl}־2־ Substituted Quinazolinone Analogues and Their Evaluation for Antimicrobial Potential. Journal of Heterocyclic Chemistry. Available from: [Link]
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